molecular formula C8H15NOS B131662 3-Hydroxy-3-mercaptomethylquinuclidine CAS No. 107220-26-8

3-Hydroxy-3-mercaptomethylquinuclidine

Cat. No.: B131662
CAS No.: 107220-26-8
M. Wt: 173.28 g/mol
InChI Key: OBEOJOQKVZXCRH-UHFFFAOYSA-N
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Description

3-Hydroxy-3-mercaptomethylquinuclidine, also known as this compound, is a useful research compound. Its molecular formula is C8H15NOS and its molecular weight is 173.28 g/mol. The purity is usually 95%.
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Biological Activity

3-Hydroxy-3-mercaptomethylquinuclidine (HMQ) is a compound that has garnered attention due to its potential biological activities, particularly in relation to its interaction with various biochemical pathways. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C8H15NOS
  • Molecular Weight : 173.28 g/mol

The primary mechanism of action for this compound involves the inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A reductase (HMGCR) . This enzyme plays a crucial role in the mevalonate pathway, which is vital for the biosynthesis of cholesterol and other isoprenoids. By inhibiting HMGCR, HMQ leads to a decrease in cholesterol production and affects various downstream biochemical processes:

  • Reduction of Cholesterol : Inhibition of HMGCR results in lower cholesterol levels, which may have implications for cardiovascular health.
  • Impact on Coenzyme Q10 : The compound also reduces the synthesis of coenzyme Q10, an essential component for mitochondrial function and energy production.

Biochemical Effects

Research indicates that HMQ can induce lipid peroxidation and disrupt the activity of glutathione peroxidase (GPx), leading to oxidative stress. This disruption can affect cellular bioenergetics and redox balance, particularly in neural tissues.

Temporal Effects in Laboratory Settings

In neonatal rat models, similar compounds have demonstrated the ability to induce oxidative stress shortly after birth. This suggests that HMQ may also have similar effects, potentially impacting neurodevelopmental outcomes.

Dosage Effects in Animal Models

Studies have shown that the biological effects of HMQ are dosage-dependent. Higher concentrations may lead to more pronounced biochemical disruptions, including alterations in metabolic pathways associated with isoprenoid biosynthesis.

Potential Therapeutic Applications

HMQ and its derivatives have been investigated for their therapeutic potential in various conditions:

  • Sjogren's Syndrome : Derivatives of HMQ have shown promise as therapeutic agents for Sjogren's syndrome, an autoimmune disorder characterized by dry mouth and eyes. These derivatives may help alleviate symptoms by enhancing salivary secretion .
  • CNS Disorders : The compound's interaction with cholinergic pathways suggests potential applications in treating central nervous system disorders. For instance, it has been linked to improvements in memory impairments in animal models .

Case Studies and Research Findings

A range of studies has explored the biological activity of quinuclidine derivatives, including HMQ:

  • Study on Neuroprotective Effects : Research indicated that certain quinuclidine derivatives could protect against cognitive decline in animal models treated with neurotoxins. The study highlighted the role of these compounds as M1 muscarinic receptor agonists, which are important for cognitive function .
  • Therapeutic Efficacy in Sjogren's Syndrome : In clinical trials, derivatives formed from HMQ showed improved salivary flow rates in patients with Sjogren's syndrome, suggesting a beneficial effect on exocrine gland function .

Summary Table of Biological Activities

ActivityDescriptionReference
HMGCR InhibitionDecreases cholesterol synthesis
Induction of Oxidative StressDisrupts GPx activity and bioenergetics
Potential for Sjogren's SyndromeEnhances salivary secretion
Neuroprotective EffectsImproves cognitive function in animal models

Properties

IUPAC Name

3-(sulfanylmethyl)-1-azabicyclo[2.2.2]octan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NOS/c10-8(6-11)5-9-3-1-7(8)2-4-9/h7,10-11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBEOJOQKVZXCRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)(CS)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456118
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

107220-26-8
Record name 3-hydroxy-3-mercaptomethylquinuclidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxy-3-(mercaptomethyl)quinuclidine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VS8U59U3WW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

U.S. Pat. No. 4,855,290 describes a process for the preparation of 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine) (1), which comprises the preparation of the epoxide of 3-methylenequinuclidine, which is subsequently reacted with hydrogen sulfide to produce 3-hydroxy-3-mercaptomethylquinuclidine and is condensed with acetaldehyde in the presence of a Lewis acid (e.g. boron trifluoride etherate) to provide 2-methylspiro(1,3-oxathiolane-5,3′-quinuclidine).
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Synthesis routes and methods II

Procedure details

A solution of the epoxide of 3-methylene quinuclidine (100 g, 0.719 moles) in dichloromethane was cooled to a temperature between about 0 to 5° C. The solution was charged with methanol (100 ml). The mass was stirred for 10 to 15 minutes at this temperature range. To this cold solution hydrogen sulfide gas (50 g, 1.4 mol) was passed and after the passing was complete, the reaction was continued at this temperature for 2 to 3 hours, monitored by gas chromatography, whereupon the peak of epoxide of 3-methylene quinuclidine disappeared. After completion of the reaction, a dichloromethane solution of 3-hydroxy 3-mecapto methylquinuclidine in methanol was obtained. This solution was used for the next step.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 3-Hydroxy-3-mercaptomethylquinuclidine's chirality in pharmaceutical synthesis?

A1: this compound exists as two enantiomers due to its chiral center. [, ] In pharmaceutical synthesis, chirality is crucial as different enantiomers of a molecule can interact differently with biological targets, leading to variations in pharmacological activity, potency, and even toxicity. The development of efficient synthetic routes for specific enantiomers, such as the (S)-enantiomer of this compound, is essential for creating drugs with improved efficacy and safety profiles. []

Q2: How is this compound synthesized using the EPC strategy?

A2: The EPC (enantiomerically pure compound) synthesis of (S)-3-Hydroxy-3-mercaptomethylquinuclidine utilizes a modified Sharpless epoxidation reaction as a key step. [] This catalytic asymmetric epoxidation, targeting an allylic alcohol precursor, yields the desired epoxide with high enantiomeric excess (94%). Subsequently, a four-step sequence transforms the epoxide into the target compound, (S)-3-Hydroxy-3-mercaptomethylquinuclidine, highlighting the efficiency and stereoselectivity of this synthetic approach. []

Q3: What are the potential applications of this compound derivatives in treating Sjogren's syndrome?

A3: Research suggests that derivatives of this compound, specifically those formed by reacting it with carbonyl compounds, hold potential as therapeutic agents for Sjogren's syndrome. [] This debilitating autoimmune disorder primarily affects the exocrine glands, leading to symptoms such as dry eyes (xerophthalmia) and dry mouth (xerostomia). While the specific mechanism of action remains to be fully elucidated, these derivatives offer a promising avenue for developing novel treatments to alleviate the discomfort and improve the quality of life for individuals with Sjogren's syndrome. []

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